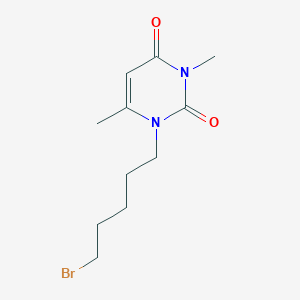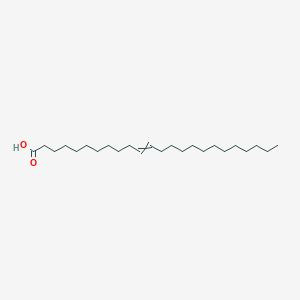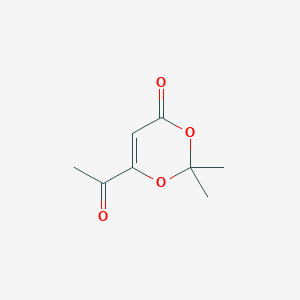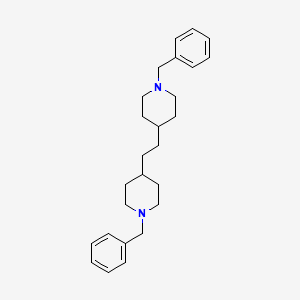![molecular formula C12H12S2Sn B14264378 2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole CAS No. 182680-34-8](/img/structure/B14264378.png)
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole is a unique organotin compound characterized by its naphthalene backbone and the presence of tin and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole typically involves the reaction of naphthalene derivatives with organotin reagents. One common method includes the use of 2-naphthol as a starting material, which undergoes a series of reactions to introduce the tin and sulfur atoms into the naphthalene ring . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The tin atom in the compound can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole involves its interaction with molecular targets, such as enzymes and cellular receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved often include the disruption of cellular processes, such as DNA replication and protein synthesis, which can result in cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-naphtho[2,3-B]thiete 1,1-dioxide: This compound shares a similar naphthalene backbone but differs in the presence of oxygen atoms instead of sulfur and tin.
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-B]pyran-5,6-dione: Another related compound with a naphthalene core, but with different functional groups and biological activities.
Uniqueness
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole is unique due to the presence of both tin and sulfur atoms in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
182680-34-8 |
|---|---|
Molecular Formula |
C12H12S2Sn |
Molecular Weight |
339.1 g/mol |
IUPAC Name |
2,2-dimethylbenzo[g][1,3,2]benzodithiastannole |
InChI |
InChI=1S/C10H8S2.2CH3.Sn/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;;;/h1-6,11-12H;2*1H3;/q;;;+2/p-2 |
InChI Key |
NDZBPASPFMEJRB-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn]1(SC2=C(S1)C3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)

![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)

![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)






![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)

![1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene](/img/structure/B14264372.png)
